molecular formula C2H6CaO6S2 B13813368 Calcium hydroxymethanesulphinate CAS No. 29401-90-9

Calcium hydroxymethanesulphinate

Cat. No.: B13813368
CAS No.: 29401-90-9
M. Wt: 230.3 g/mol
InChI Key: FYJUPLXMMHBEJS-UHFFFAOYSA-L
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Description

Calcium hydroxymethanesulphinate (CHMS) is a sulfonate salt with applications in organic synthesis and industrial processes. CMS, for instance, is a white, odorless crystalline solid soluble in water and ethanol, with a melting point of ~80°C . Its strong acidity and reactivity with bases make it suitable for proteomics and material synthesis. CHMS likely shares similar sulfonate-group characteristics, though its hydroxymethane moiety may alter solubility and stability.

Properties

CAS No.

29401-90-9

Molecular Formula

C2H6CaO6S2

Molecular Weight

230.3 g/mol

IUPAC Name

calcium;hydroxymethanesulfinate

InChI

InChI=1S/2CH4O3S.Ca/c2*2-1-5(3)4;/h2*2H,1H2,(H,3,4);/q;;+2/p-2

InChI Key

FYJUPLXMMHBEJS-UHFFFAOYSA-L

Canonical SMILES

C(O)S(=O)[O-].C(O)S(=O)[O-].[Ca+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Calcium hydroxymethanesulphinate can be synthesized through the reaction of calcium carbonate with methanesulfonic acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows: [ \text{CaCO}_3 + 2 \text{CH}_3\text{SO}_3\text{H} \rightarrow \text{Ca}(\text{CH}_3\text{SO}_3)_2 + \text{H}_2\text{O} + \text{CO}_2 ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using high-purity reactants. The process is optimized to maximize yield and minimize impurities. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

Calcium hydroxymethanesulphinate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different sulfonate derivatives.

    Reduction: It can be reduced to produce sulfinate compounds.

    Substitution: It can participate in substitution reactions where the hydroxymethanesulphinate group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under mild conditions, with temperatures ranging from room temperature to slightly elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonate derivatives, while reduction reactions produce sulfinate compounds.

Scientific Research Applications

Calcium hydroxymethanesulphinate has a wide range of applications in scientific research:

    Chemistry: It is used as a reducing agent in various chemical reactions.

    Medicine: Research is ongoing to explore its potential use in medical treatments, particularly in drug delivery systems.

    Industry: It is widely used in the textile industry for its reducing properties and is being explored for use in environmental applications such as wastewater treatment.

Mechanism of Action

The mechanism of action of calcium hydroxymethanesulphinate involves its ability to donate electrons in redox reactions. This property makes it an effective reducing agent. The compound interacts with various molecular targets, including metal ions and organic molecules, facilitating electron transfer processes. The pathways involved in its action are primarily related to its redox potential and ability to form stable complexes with other compounds.

Comparison with Similar Compounds

Calcium Methanesulfonate (CMS)

  • Chemical Formula : C₂H₆CaO₆S₂
  • Molecular Weight : 230.3 g/mol
  • Physical Properties: Melting point ~80°C; soluble in water and ethanol .
  • Applications : Organic synthesis, proteomics, and industrial processes.
  • Safety : Less hazardous than cadmium-based sulfonates; requires standard lab precautions.

Calcium Hydrogen Sulfite

  • Chemical Formula : Ca(HSO₃)₂
  • Handling : Requires protective gloves, eye wash stations, and emergency showers .
  • Stability : Decomposes upon heating, releasing sulfur oxides.

Cadmium Sulfate Hydrate

  • Chemical Formula : Cd₃(SO₄)₃·8H₂O
  • Molecular Weight : 769.5 g/mol
  • Toxicity: Carcinogenic, genotoxic, and ecotoxic; aquatic toxicity (long-term LC₅₀ < 1 mg/L) .
  • Regulatory Limits : Occupational exposure limits (TWA: 0.01 mg/m³ for Cd) .

Calcium Phosphate Compounds

  • Types : Hydroxylapatite (Ca₅(PO₄)₃OH) and tribasic calcium phosphate.
  • Applications : Medical implants due to biocompatibility and crystallographic stability .
  • Purity Standards : USP/NF testing specifications for heavy metals (e.g., Pb < 10 ppm) .

Calcium Sulfate

  • Forms : Anhydrous (CaSO₄) and hydrated (gypsum: CaSO₄·2H₂O).
  • Industrial Use : Construction materials, desiccants.
  • Handling : Requires MSDS adherence due to dust inhalation risks .

Comparative Data Table

Compound Molecular Weight (g/mol) Solubility Toxicity Profile Key Applications
Calcium Methanesulfonate 230.3 Water, ethanol Low hazard (research-grade handling) Organic synthesis
Calcium Hydrogen Sulfite 202.2 Water Acute toxicity (respiratory/dermal) Water treatment
Cadmium Sulfate Hydrate 769.5 Water Carcinogenic, ecotoxic Electroplating
Hydroxylapatite 502.3 Insoluble Biocompatible Medical implants
Calcium Sulfate 136.1 (anhydrous) Partially soluble Low toxicity (dust precautions) Construction, agriculture

Key Research Findings

  • Toxicity Hierarchy : Cadmium sulfate hydrate exhibits the highest toxicity, followed by calcium hydrogen sulfite. CMS and hydroxylapatite are comparatively safer .
  • Industrial vs. Medical Use : Sulfonates like CMS are preferred in research for their reactivity, while phosphates (hydroxylapatite) dominate biomedical applications .
  • Regulatory Gaps : Calcium hydrogen sulfite lacks occupational exposure limits, emphasizing procedural controls over threshold-based regulations .

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